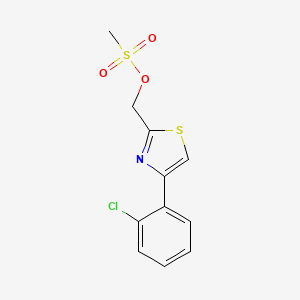

(4-(2-氯苯基)噻唑-2-基)甲基(甲磺酸酯)

描述

“(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate)” is a versatile material used in scientific research. Its unique structure offers diverse applications in various fields, such as drug discovery, materials science, and organic synthesis. It has a molecular weight of 225.7 .

Synthesis Analysis

Thiazole derivatives have been synthesized and characterized in various studies . The thiazole ring is a key component in many biologically active compounds, acting as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds have been found to undergo various chemical reactions . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis

“(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate)” is a solid at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学研究应用

职业环境中的氯代溶剂

氯代溶剂,包括与 (4-(2-氯苯基)噻唑-2-基)甲基(甲磺酸酯)结构相关的化合物,因其广泛使用和在职业环境中相关的健康风险而被广泛研究。这些研究强调了氯代溶剂对人体健康的不利影响,包括对中枢神经系统、肝脏、肾脏的毒性和潜在致癌性。该研究强调了严格的接触限值和改进的工作场所安全实践对于减轻这些风险的必要性 (A. Ruder,2006 年)。

甲烷及其对环境的影响

甲烷,一种通常与涉及氯代化合物(如 (4-(2-氯苯基)噻唑-2-基)甲基(甲磺酸酯))的反应中相关或产生的成分,是一种强效温室气体。研究发现真核生物(包括植物、动物和真菌)中甲烷产生的新途径,即使在有氧气的情况下也是如此。这一发现扩展了我们对甲烷来源及其在气候变化中作用的理解,敦促重新评估甲烷对全球温室气体预算的贡献,并制定减缓其排放的策略 (刘江龙等,2015 年)。

化学合成进展

在化学合成领域,研究已经导致了开发出创建具有特定性质化合物的全新方法,包括与 (4-(2-氯苯基)噻唑-2-基)甲基(甲磺酸酯)相关或衍生的化合物。绿色化学和催化的这些进步不仅提高了化学过程的效率和可持续性,还为合成药物、材料和精细化学品开辟了新途径。此类创新强调了持续研究化学合成以解决环境问题和满足工业需求的重要性 (顾海宁等,2009 年)。

化学品的环境和健康安全性

化学品的安全性与环境影响,包括与 (4-(2-氯苯基)噻唑-2-基)甲基(甲磺酸酯)相关的化学品,仍然是一个重要的研究领域。例如,对三caine 甲磺酸酯的研究提供了对水生环境中化学麻醉剂的正确使用和潜在风险的见解。此类研究对于制定更安全的化学实践、最大限度地减少对健康和环境的不利影响以及确保对水生生物的道德对待至关重要 (K. Carter 等,2010 年)。

作用机制

Target of Action

These include enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to participate in donor–acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

They can activate or stop these pathways, leading to a variety of downstream effects .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents may influence their action in different environments .

安全和危害

属性

IUPAC Name |

[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S2/c1-18(14,15)16-6-11-13-10(7-17-11)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISYFJYKVHWOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=NC(=CS1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190612 | |

| Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1050507-05-5 | |

| Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050507-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

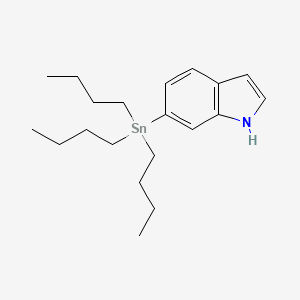

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione](/img/structure/B3032019.png)

![1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine](/img/structure/B3032020.png)